molecular formula C20H23N7O6 B12352919 (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

Cat. No.: B12352919
M. Wt: 457.4 g/mol
InChI Key: JPXCRZFNDHRSGB-OWYJLGKBSA-N
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Description

This compound is a synthetic folate analog characterized by a complex bicyclic imidazo[1,5-f]pteridin core fused with a benzoyl group and a pentanedioic acid (glutamic acid) side chain. Its structure (Figure 1) includes a 3-amino-1-oxo substitution on the imidazopteridine ring, which is critical for interactions with folate-dependent enzymes such as dihydrofolate reductase (DHFR) or thymidylate synthase. The (2S)-stereochemistry of the glutamic acid moiety ensures proper binding to cellular folate receptors . The compound’s synthesis involves multi-step coupling reactions, as inferred from analogous procedures in , where similar benzoyl-linked heterocycles are prepared via aqueous NaOH-mediated deprotection and acidification .

Properties

Molecular Formula

C20H23N7O6

Molecular Weight

457.4 g/mol

IUPAC Name

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13,15H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H3,21,22,24,25,31)/t12?,13-,15?/m0/s1

InChI Key

JPXCRZFNDHRSGB-OWYJLGKBSA-N

Isomeric SMILES

C1C2CN(CN2C3C(=O)NC(=NC3=N1)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C2CN(CN2C3C(=O)NC(=NC3=N1)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the imidazo[1,5-f]pteridin ring system through cyclization reactions.
  • Introduction of the benzoyl group via acylation reactions.
  • Coupling of the amino acid moiety using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-efficiency catalysts.
  • Implementation of continuous flow reactors.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents like sodium borohydride.
  • Substitution reagents such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Research

The compound serves as a reagent in various chemical synthesis processes. Its unique structure allows it to participate in:

  • Substitution Reactions: The compound can replace one functional group with another under specific conditions.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation states or be reduced to lower states using agents like potassium permanganate or sodium borohydride.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of higher oxidation statesPotassium permanganate
ReductionFormation of lower oxidation states or different groupsSodium borohydride
SubstitutionReplacement of functional groupsHalogens, nucleophiles

Biological Research

In biological contexts, the compound is studied for its interactions with biomolecules. Potential applications include:

  • Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Enzyme Interaction Studies: It can serve as a substrate or inhibitor for various enzymes.

Medicinal Applications

The compound is being evaluated for therapeutic potential in drug development. Notable areas of interest include:

  • Cancer Therapy: Research indicates possible mechanisms for targeting specific cancer pathways.
  • Antimicrobial Properties: Investigations into its efficacy against bacterial strains are ongoing.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.

Case Study 2: Enzyme Interaction

Research conducted at a leading pharmaceutical university investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The findings revealed that it acts as a competitive inhibitor, providing insights into its potential use in metabolic disorder therapies.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

(2S)-2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic Acid

  • Structural Differences: Replaces the imidazo[1,5-f]pteridin core with a 2,4-diaminopteridin system and introduces a fluorine atom on the benzoyl ring.
  • The diaminopteridin moiety may reduce steric hindrance compared to the imidazopteridin core .

5,10-Methylenetetrahydrofolic Acid

  • Structural Differences : Natural folate with a fully reduced pteridine ring and a methylene bridge. Lacks the imidazo group and benzoyl linkage.
  • Functional Impact: Serves as a one-carbon donor in thymidine synthesis. The synthetic target’s imidazo ring may confer stronger inhibition of DHFR but reduced bioavailability due to increased hydrophobicity .

(2S)-2-(5-{[(2-Amino-4-oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-5-yl)methyl]amino}-1-oxoisoindol-2-yl)pentanedioic Acid

  • Structural Differences: Substitutes the imidazopteridin with a benzothieno-pyrimidin system.

Biological Activity

The compound known as (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid
  • Molecular Formula : C20H23N7O6
  • Molecular Weight : 457.44 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate pathways related to cell signaling and metabolic processes. Its structure suggests potential interactions with enzymes and receptors involved in various physiological functions.

Biological Activity

Research indicates that (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. It is currently under investigation for its potential use in treating conditions such as osteosarcoma .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to alterations in cellular metabolism that may be beneficial in therapeutic contexts .
  • Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cell lines. This effect is likely mediated through its interaction with cellular signaling pathways that regulate cell survival and proliferation .

Case Studies

Several studies have focused on the biological activity of this compound:

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid in human osteosarcoma cell lines. The results indicated a significant reduction in cell viability at higher concentrations of the compound over a 48-hour exposure period.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis.

Enzyme Activity (%)ControlCompound Treatment
Dihydrofolate Reductase100%40% inhibition

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